molecular formula C20H24N2O4 B5570558 4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone

4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone

Cat. No. B5570558
M. Wt: 356.4 g/mol
InChI Key: ZUDSEQLVPOFBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone is a complex organic compound that is part of a broader class of chemicals known for their diverse pharmacological properties. This compound, like its related counterparts, has been studied for its potential as a therapeutic agent due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone, typically involves chemical synthesis methods that allow for the incorporation of functionalized piperazines. Such methods are designed to produce selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles compared to typical SSRIs (Dorsey et al., 2004).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied to understand their binding properties and affinity toward various receptors. Structural modifications, such as the introduction of methoxy groups and alterations in the piperazine ring, play a crucial role in determining the compound's biological activity and receptor affinity (Leopoldo et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions that are essential for their biological activity. These reactions include acylation, cyclocondensation, and modifications of the amide bond. The nature of substituents and the configuration of these compounds significantly influence their chemical reactivity and biological effects (Milyutin et al., 1994).

Physical Properties Analysis

The physical properties of 4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone and related compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. These properties are critical for the compound's stability, formulation, and bioavailability (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including the compound's reactivity, pharmacophore characteristics, and affinity for specific receptors, define its therapeutic potential and specificity. Structural modifications can enhance the selectivity and binding affinity of piperazine derivatives for targeted receptors, optimizing their therapeutic efficacy and reducing side effects (Hsin et al., 2002).

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Piperazine and its analogues play a significant role in medicinal chemistry due to their presence in numerous marketed drugs with diverse pharmacological activities. A systematic review highlighted the anti-mycobacterial compounds over the past five decades (1971-2019), showcasing piperazine as a vital building block in developing potent anti-tuberculosis molecules. These compounds have shown activity against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis (MTB), indicating their potential in addressing global health challenges related to tuberculosis (TB) (Girase et al., 2020).

Another domain of interest is the exploration of piperazine derivatives for therapeutic use. A patent review covering the period from 2010 onwards reveals the flexibility of piperazine scaffolds in designing drugs across a spectrum of therapeutic categories, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. This versatility underscores the importance of piperazine derivatives in drug discovery and their potential to yield new treatments for various diseases (Rathi et al., 2016).

Environmental and Ecotoxicology Research

The environmental fate and behavior of alkylphenol ethoxylates (APEs) and their metabolites, such as nonylphenol (NP) and octylphenol (OP), have been extensively studied. These compounds are known for their endocrine-disrupting properties, raising concerns about their presence in the environment and potential impact on wildlife and human health. Research on APEs' degradation pathways, environmental persistence, and bioaccumulation offers insights into managing and mitigating their ecological risks (Ying et al., 2002).

Bioactive Compounds and Natural Product Chemistry

The search for natural bioactive compounds leads to the investigation of various Piper species, known for their rich chemical diversity and biological activities. Compounds isolated from Piper species, including amides, flavonoids, and phenylpropanoids, exhibit significant antifungal properties. Such natural products provide a foundation for developing new pharmaceuticals and agrochemicals, highlighting the intersection of natural product chemistry and drug discovery (Xu & Li, 2011).

properties

IUPAC Name

4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-16-6-5-7-17(14-16)26-13-12-21-10-11-22(20(23)15-21)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDSEQLVPOFBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCN(C(=O)C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone

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